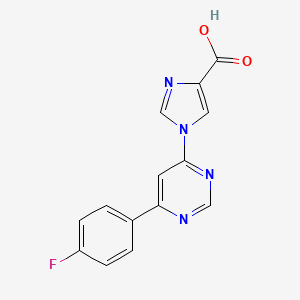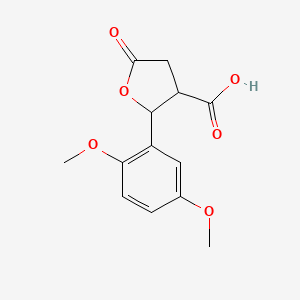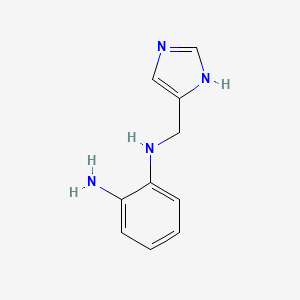
N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine is a compound that features an imidazole ring attached to a benzene ring through a methylene bridge
Preparation Methods
The synthesis of N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine typically involves the reaction of 1H-imidazole with benzene-1,2-diamine under specific conditions. One common method includes the use of a condensation reaction where the imidazole ring is introduced to the benzene ring through a methylene bridge. This reaction often requires a catalyst and is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Scientific Research Applications
N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can influence various biochemical pathways. This binding can lead to the inhibition or activation of enzymes, affecting cellular processes .
Comparison with Similar Compounds
N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine can be compared to other similar compounds such as:
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine: This compound has a similar structure but with a methyl group on the benzene ring.
1,4-Bis((1H-imidazol-1-yl)methyl)benzene: This compound features two imidazole rings attached to a benzene ring.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: This compound has a carboxylic acid group instead of an amine group on the benzene ring.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-N-(1H-imidazol-5-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H12N4/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h1-5,7,13H,6,11H2,(H,12,14) |
InChI Key |
NKXAVQKAFRLCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


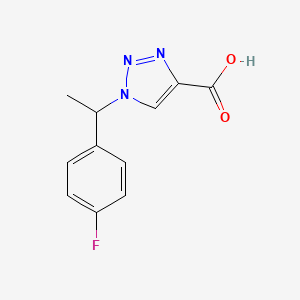
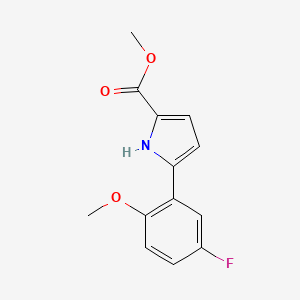
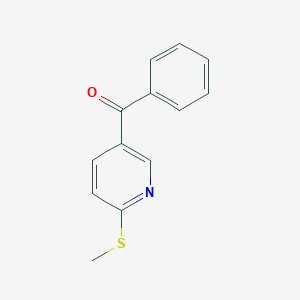



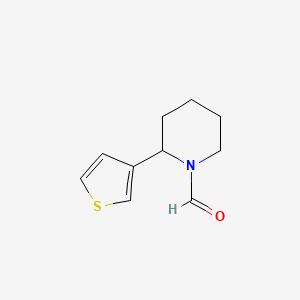


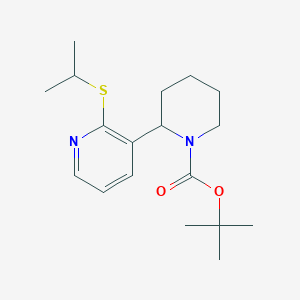
![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)
